molecular formula C24H31F3N4O5S B611679 Protein degrader 1 TFA

Protein degrader 1 TFA

货号: B611679
分子量: 544.6 g/mol
InChI 键: SGNZARGJXDPTDJ-MSSRUXLCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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作用机制

MDK7526 (三氟乙酸盐) 通过与雄激素受体结合并将其靠近泛素连接酶发挥作用,从而导致雄激素受体的降解。该过程涉及募集von Hippel-Lindau蛋白,它是Cullin RING E3泛素连接酶复合体的底物识别亚基。 这种相互作用诱导目标蛋白的泛素化和随后的蛋白酶体降解 .

生化分析

Biochemical Properties

Protein Degrader 1 TFA plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, leading to their degradation . For instance, it has been reported to degrade splicing factor 3B1 (SF3B1), a protein involved in pre-mRNA splicing . The nature of these interactions is typically characterized by the binding of this compound to the target protein, which then recruits an E3 ubiquitin ligase to ubiquitinate the target protein, marking it for degradation .

Cellular Effects

This compound influences cell function by modulating the levels of specific proteins within the cell . By degrading target proteins, it can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the degradation of SF3B1 can influence the splicing of pre-mRNA, thereby affecting gene expression .

Molecular Mechanism

The mechanism of action of this compound involves the recruitment of an E3 ubiquitin ligase to the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can result in changes in gene expression and cellular functions .

Dosage Effects in Animal Models

Higher doses may lead to more extensive protein degradation, but could also result in off-target effects or toxicity .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in eukaryotic cells . The compound interacts with E3 ubiquitin ligases in this pathway to induce the degradation of target proteins .

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its role in protein degradation . As a PROTAC, it is designed to be able to access various compartments within the cell to reach its target proteins .

准备方法

MDK7526 (三氟乙酸盐) 是通过一系列化学反应合成的,这些反应涉及在受控条件下特定试剂的偶联。合成路线通常包括在纯化过程中使用三氟乙酸(TFA)作为试剂。 MDK7526 (三氟乙酸盐) 的工业生产涉及使用高效液相色谱 (HPLC) 进行纯化,以确保高纯度和高产率 .

化学反应分析

MDK7526 (三氟乙酸盐) 会经历各种化学反应,包括:

    氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。

    还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。

    取代: 这种反应涉及用另一种原子或原子团取代一个原子或原子团。这些反应中常用的试剂包括三氟乙酸酐、高锰酸钾以及各种酸和碱。 .

科学研究应用

MDK7526 (三氟乙酸盐) 具有广泛的科学研究应用,包括:

    化学: 用于合成靶向蛋白降解的PROTAC。

    生物学: 用于研究蛋白质-蛋白质相互作用以及von Hippel-Lindau蛋白的募集。

    医学: 在开发针对蛋白质失调疾病的疗法方面具有潜在应用。

    工业: 用于肽和蛋白质的纯化和分析

相似化合物的比较

MDK7526 (三氟乙酸盐) 由于其特定的结构和作用机制而独一无二。类似的化合物包括:

MDK7526 (三氟乙酸盐) 由于其在靶向雄激素受体降解方面的高特异性和效率而脱颖而出。

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNZARGJXDPTDJ-MSSRUXLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31F3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protein degrader 1 TFA
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Reactant of Route 5
Protein degrader 1 TFA
Reactant of Route 6
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体外研究产品的免责声明和信息

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